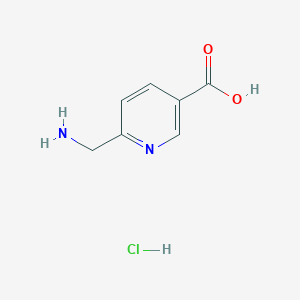

6-(Aminomethyl)nicotinic acid hydrochloride

Vue d'ensemble

Description

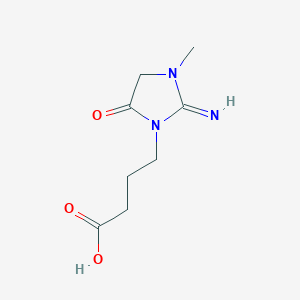

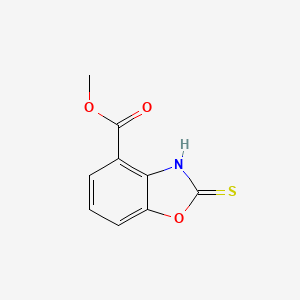

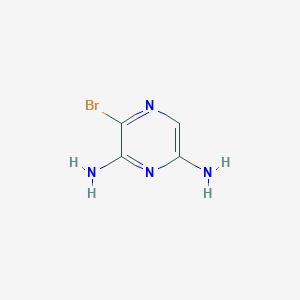

6-(Aminomethyl)nicotinic acid hydrochloride, also known as AMNA, is a molecule derived from nicotinic acid . It has a molecular weight of 152.15 . The IUPAC name for this compound is 6-(aminomethyl)nicotinic acid .

Synthesis Analysis

The synthesis of 6-(Aminomethyl)nicotinic acid hydrochloride involves several steps . One method involves the reaction of 6-cyanopyridine-3-carboxylic acid with palladium on activated carbon and hydrogen in methanol . Another method involves the reaction of 6-(aminomethyl)nicotinic acid with thionyl chloride in methanol .Molecular Structure Analysis

The InChI code for 6-(Aminomethyl)nicotinic acid hydrochloride is1S/C7H8N2O2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,3,8H2,(H,10,11) . This indicates that the compound has a molecular formula of C7H8N2O2 .

Applications De Recherche Scientifique

Biocatalysis and Biotransformation Research has explored the biotransformation of nicotinic acid derivatives, highlighting their potential in the synthesis of insecticides and other industrially relevant compounds. For instance, 6-Hydroxynicotinic acid, which can be derived from nicotinic acid through bacterial degradation, has applications in the synthesis of imidachloprid, a promising insecticide. This underscores the industrial relevance of nicotinic acid derivatives in biocatalytic processes (Yang et al., 2008).

Herbicidal Activity Nicotinic acid derivatives have been designed and synthesized for agricultural applications, demonstrating excellent herbicidal activity against certain plant species. This research opens up new avenues for the development of natural-product-based herbicides, leveraging the biological activities of nicotinic acid derivatives (Yu et al., 2021).

Antimicrobial Activity The coupling of nicotinic acid hydrazides with N-protected L-amino acids has yielded compounds with significant antimicrobial activity. This highlights the potential of nicotinic acid derivatives in the development of new antimicrobial agents, offering alternatives to traditional antibiotics (Khattab, 2005).

Vasorelaxation and Antioxidation Studies on thionicotinic acid derivatives have revealed their vasorelaxant and antioxidative properties, providing insights into their potential therapeutic applications. The research suggests that these derivatives could be developed into novel therapeutics for cardiovascular diseases and oxidative stress-related conditions (Prachayasittikul et al., 2010).

Nicotinic Acid Receptors Research identifying specific G protein-coupled receptors for nicotinic acid has advanced our understanding of its lipid-lowering effects. This has implications for the development of new drugs targeting dyslipidemia, leveraging the molecular mechanisms by which nicotinic acid exerts its pharmacological effects (Lorenzen et al., 2001).

Safety and Hazards

Mécanisme D'action

Target of Action

Given its structural similarity to nicotinic acid, it may interact with similar targets, such as nicotinic acetylcholine receptors .

Mode of Action

Nicotinic acid, a structurally similar compound, acts as an agonist at nicotinic acetylcholine receptors . It’s plausible that 6-(Aminomethyl)nicotinic acid hydrochloride may have a similar interaction with its targets.

Biochemical Pathways

Nicotinic acid, a related compound, is known to influence lipid metabolism, including the synthesis of triglycerides and low-density lipoproteins . It’s possible that 6-(Aminomethyl)nicotinic acid hydrochloride may have similar effects.

Result of Action

Given its structural similarity to nicotinic acid, it may have similar effects, such as modulating lipid metabolism .

Action Environment

It’s known that the compound is a yellow to brown solid and should be stored at 2-8°c .

Propriétés

IUPAC Name |

6-(aminomethyl)pyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c8-3-6-2-1-5(4-9-6)7(10)11;/h1-2,4H,3,8H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLURJDQHBAVSHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Aminomethyl)nicotinic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Fluorodibenzo[b,d]furan-4-ol](/img/structure/B3115959.png)

![5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine](/img/structure/B3115966.png)